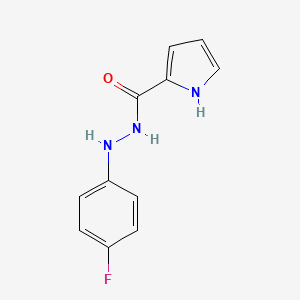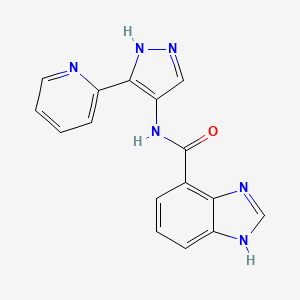
N'-(4-fluorophenyl)-1H-pyrrole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-fluorophenyl)-1H-pyrrole-2-carbohydrazide is a chemical compound that belongs to the class of hydrazides It features a pyrrole ring substituted with a 4-fluorophenyl group and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluorophenyl)-1H-pyrrole-2-carbohydrazide typically involves the reaction of 4-fluoroaniline with pyrrole-2-carboxylic acid hydrazide. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N’-(4-fluorophenyl)-1H-pyrrole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid, while reduction could produce N’-(4-fluorophenyl)-1H-pyrrole-2-amine.
Scientific Research Applications
N’-(4-fluorophenyl)-1H-pyrrole-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal and antibacterial agent.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties.
Biological Studies: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N’-(4-fluorophenyl)-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. The compound’s fluorine atom can enhance its binding affinity through hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- N’-(4-chlorophenyl)-1H-pyrrole-2-carbohydrazide
- N’-(4-bromophenyl)-1H-pyrrole-2-carbohydrazide
- N’-(4-methylphenyl)-1H-pyrrole-2-carbohydrazide
Uniqueness
N’-(4-fluorophenyl)-1H-pyrrole-2-carbohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N'-(4-fluorophenyl)-1H-pyrrole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-8-3-5-9(6-4-8)14-15-11(16)10-2-1-7-13-10/h1-7,13-14H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHSTRCHTSEUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)NNC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[Methyl(2-pyridin-4-ylethyl)amino]pyridazine-3-carbonitrile](/img/structure/B7056333.png)
![3-[3-[[6-(Trifluoromethyl)pyridazin-3-yl]amino]propyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7056337.png)
![2-(4-Tert-butyl-1,3-thiazol-2-yl)-4-[6-(trifluoromethyl)pyridazin-3-yl]morpholine](/img/structure/B7056340.png)
![1-[2-(1-Ethylpyrazol-4-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7056347.png)
![1-(2-fluorophenyl)-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]cyclopentane-1-carboxamide](/img/structure/B7056355.png)

![3,5-difluoro-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyridine-2-carboxamide](/img/structure/B7056366.png)
![1-[4-[[1-(2-Methylpropyl)piperidin-4-yl]carbamoyl]phenyl]piperidine-3-carboxamide](/img/structure/B7056388.png)
![6-[1-(2-ethylhexanoyl)piperidine-4-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7056394.png)

![N-methyl-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-N-(oxan-4-ylmethyl)benzamide](/img/structure/B7056413.png)
![4-[2-(4-fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]-N-methylfuran-2-sulfonamide](/img/structure/B7056416.png)

![1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7056435.png)
